N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Quiroga et al. (1999) discusses the synthesis and structural analysis of pyrazolo[4,3-c]pyridine derivatives, highlighting their potential in chemical research for developing new compounds with unique properties (Quiroga et al., 1999).
Synthesis of Novel Heterocyclic Compounds
Kumar and Mashelker (2007) focused on the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, indicating the compound's utility in creating diverse chemical structures with potential pharmacological applications (Kumar & Mashelker, 2007).
Anticancer and Anti-inflammatory Potential
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-inflammatory properties, demonstrating the compound's relevance in the development of new therapeutic agents (Rahmouni et al., 2016).
Development of Fused Heterobicycles
Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) involved the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, highlighting the compound's utility in expanding the library of heterocyclic compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Synthesis of Isoxazolines and Isoxazoles
A study by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via cycloaddition reactions further exemplifies the compound's versatility in chemical synthesis (Rahmouni et al., 2014).
Synthesis of Disubstituted Carboxamides
Grošelj et al. (2015) explored the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, demonstrating the compound's potential in creating structurally diverse carboxamides (Grošelj et al., 2015).
Pd-Catalysed Cross-Coupling Reactions
Research by Arbačiauskienė et al. (2011) utilized ethyl pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles, indicating the compound's application in advanced synthetic chemistry (Arbačiauskienė et al., 2011).
Synthesis of Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) focused on the utilization of a propenone derivative in synthesizing new cytotoxic heterocyclic compounds, showcasing the compound's relevance in medicinal chemistry (Mansour et al., 2020).
Enzymatic Activity Studies
A study by Abd and Awas (2008) discussed the preparation of pyrazolopyrimidinyl keto-esters and their impact on increasing the reactivity of cellobiase, providing insight into the compound's enzymatic activity (Abd & Awas, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions for the study of a compound could involve further investigation into its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its properties in more detail, or exploring its potential uses in areas such as medicine or materials science .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-28-15-19(23-20(16-28)25(31)29(27-23)18-8-6-5-7-9-18)24(30)26-13-12-17-10-11-21(32-2)22(14-17)33-3/h5-11,14-16H,4,12-13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNGYOUMZMRBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.